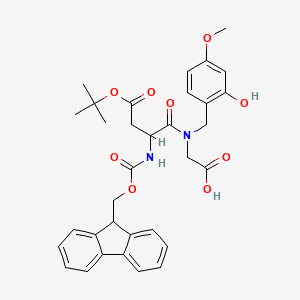

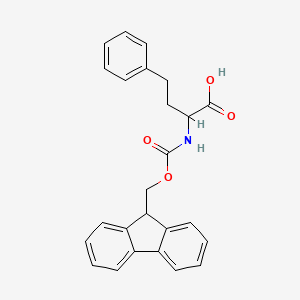

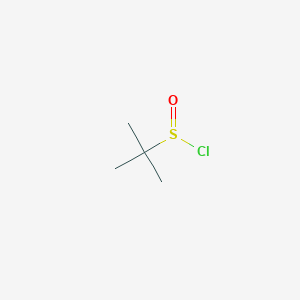

![molecular formula C16H14N2O B1335479 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881040-54-6](/img/structure/B1335479.png)

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse applications in organic synthesis, catalysis, luminescence, and biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, a one-pot reaction of aromatic aldehydes with 2-amino-5-chloropyridine and tert-butylisocyanide in the presence of iodine catalysis has been developed, providing a clean and efficient protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines10. Additionally, a multicomponent cascade reaction (A3 coupling) of a heterocyclic azine with an aldehyde and alkyne has been used to synthesize N-fused imidazole derivatives based on imidazo[1,2-a]pyridine .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole ring to a pyridine moiety. This fusion results in a rigid planar structure that can influence the electronic properties of the molecule. The imidazo[1,5-a]pyridine skeleton, in particular, has been used as a versatile platform for generating stable N-heterocyclic carbenes .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For example, they can undergo [3 + 2] cycloaddition reactions, as seen with the PyBidine-Cu(OTf)2 complex, which catalyzes the endo-selective reaction of imino esters and nitroalkenes . They are also involved in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . Furthermore, rhodium-catalyzed cascade reactions have been used to synthesize functionalized naphtho[1',2':4,5]imidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds exhibit interesting photophysical responses, such as strong positive solvatochromism, indicating a polar excited state due to efficient charge migration . They also show good thermal, electrochemical, and morphological stability, which is beneficial for applications in electroluminescent devices . Additionally, some derivatives have been found to be highly emissive luminogens, suitable for sensing applications .

科学的研究の応用

Synthesis and Biological Studies

- Imidazo[1,2-a]pyridine derivatives, similar to 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have been explored for their antimicrobial properties. For instance, compounds synthesized from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde showed significant antibacterial and antifungal activities (Ladani et al., 2009).

Chemistry and Synthesis Methods

- Imidazo[1,2-a]pyridines have been synthesized using various methods. A water-mediated hydroamination and silver-catalyzed aminooxygenation method has been reported for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes, which are closely related to the compound (Mohan, Rao, & Adimurthy, 2013).

- Another study reports the synthesis of imidazo[1,2-a]pyridines through a one-pot three-component reaction, demonstrating the versatility in synthesizing these compounds (Bagdi, Basha, & Khan, 2015).

Application in Metal-Organic Frameworks

- Imidazole derivatives, like the one , have been used in the synthesis of metal-organic frameworks (MOFs). An example includes the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing (Shi, Zhong, Guo, & Li, 2015).

将来の方向性

The future directions for “2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, particularly those that are eco-friendly and metal-free . Additionally, given their broad spectrum of biological activity profiles, these compounds could be further studied for potential pharmaceutical applications .

特性

IUPAC Name |

2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-7-12(2)13(9-11)16-14(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEJTILFXONHSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=C(N3C=CC=CC3=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

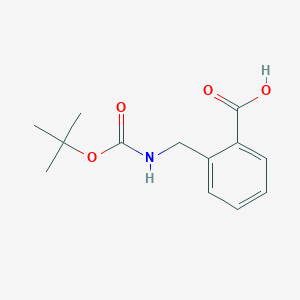

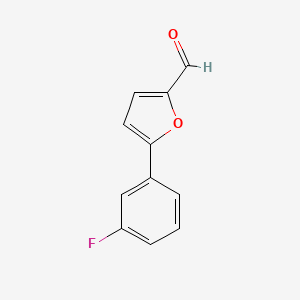

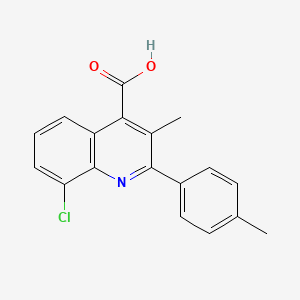

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

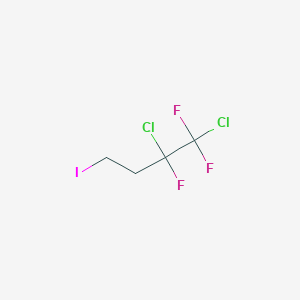

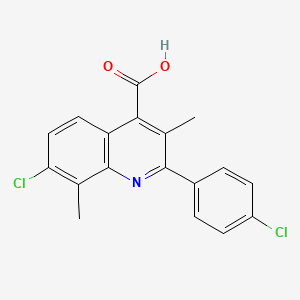

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)

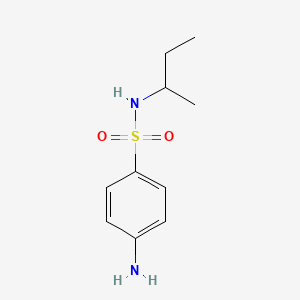

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)